2-Ethoxy-3-hydrazinylpyrazine
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Overview
Description
2-Ethoxy-3-hydrazinylpyrazine is a heterocyclic compound with the molecular formula C6H10N4O. It is characterized by the presence of a pyrazine ring substituted with an ethoxy group at the second position and a hydrazinyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydrazinylpyrazine typically involves the reaction of 2-ethoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Ethoxypyrazine+Hydrazine Hydrate→this compound
The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted pyrazines with various functional groups.
Scientific Research Applications
2-Ethoxy-3-hydrazinylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-hydrazinylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The ethoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-hydrazinylpyrazine
- 2-Ethoxy-3-aminopyrazine
- 2-Ethoxy-3-nitropyrazine
Uniqueness
2-Ethoxy-3-hydrazinylpyrazine is unique due to the presence of both ethoxy and hydrazinyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The ethoxy group enhances solubility, while the hydrazinyl group provides a site for covalent interactions with biological targets .
Properties
IUPAC Name |
(3-ethoxypyrazin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-11-6-5(10-7)8-3-4-9-6/h3-4H,2,7H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJFSPLQZXGZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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